Benzyl methoxy(methyl)carbamate
Description
Significance of Carbamate (B1207046) Functionality in Chemical Synthesis
The carbamate functional group is a cornerstone in modern organic synthesis, primarily owing to its dual nature as a robust protecting group for amines and its ability to act as a directing group in various chemical transformations. nih.govacs.org As a protecting group, the carbamate moiety offers stability across a wide range of reaction conditions, including acidic and basic environments, and can be selectively removed when needed. nih.gov This stability is attributed to the resonance between the nitrogen lone pair and the carbonyl group, which imparts a partial double bond character to the C-N bond. nih.gov This characteristic makes carbamates indispensable in multi-step syntheses, particularly in peptide synthesis where the protection of the amino group of amino acids is crucial to prevent unwanted side reactions. nih.gov
Furthermore, the carbamate group can function as a directed metalation group (DMG), facilitating the regioselective functionalization of aromatic rings. acs.org The ability of the carbamate to coordinate with organometallic reagents directs deprotonation to the ortho position, allowing for the introduction of a variety of substituents with high precision. acs.org The synthetic utility of carbamates also extends to their role as precursors for other functional groups and their participation in various coupling reactions. nih.gov
Historical Context of Benzyl (B1604629) Carbamate Derivatives in Chemical Research
The journey of carbamates in chemical research began in the 19th century with the isolation of the naturally occurring methyl carbamate ester, physostigmine, in 1864. nih.gov However, the broader application of carbamates, particularly benzyl carbamate derivatives, in synthetic organic chemistry gained significant traction in the 20th century. Benzyl carbamates, often referred to by the abbreviation Cbz or Z, were introduced as a versatile protecting group for amines in peptide synthesis. chemicalbook.com The development of the benzyloxycarbonyl (Cbz) protecting group was a pivotal moment, offering a means to temporarily block the reactivity of amine groups, which could then be readily deprotected under mild hydrogenolysis conditions. wikipedia.org
The first preparation of a related compound, benzyl methoxy-carbamate, was reported in 1951 through an oxidative electrochemical decarboxylation method. orgsyn.org Over the decades, research has expanded to include a wide array of substituted benzyl carbamates, each with tailored properties to suit specific synthetic needs. nih.gov These derivatives have been instrumental in the synthesis of complex molecules, including pharmaceuticals and natural products. acs.org The continuous exploration of benzyl carbamate derivatives underscores their enduring importance in the field of organic synthesis. nih.gov
Scope and Research Focus on Benzyl Methoxy(methyl)carbamate
This article focuses specifically on the chemical compound This compound . While the broader class of benzyl carbamates is well-documented, this particular derivative, with its unique N-methoxy and N-methyl substitutions, presents a specific area of interest. The scope of this article is to provide a comprehensive overview of the available scientific information on this compound, including its synthesis, physicochemical properties, and documented research applications. The primary focus is on its role as a tool in organic synthesis, particularly as a protecting group and as an intermediate in the preparation of bioactive molecules. This article will compile and present the known data on this compound, aiming to provide a detailed and scientifically accurate resource for researchers.
Structure
2D Structure
Properties
IUPAC Name |
benzyl N-methoxy-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-11(13-2)10(12)14-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZLGYLWIHLSNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)OCC1=CC=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Benzyl Methoxy Methyl Carbamate and Analogues
Direct Synthesis Routes for Benzyl (B1604629) Methoxy(methyl)carbamate
Specific methods have been developed for the efficient synthesis of Benzyl methoxy(methyl)carbamate, focusing on precision and yield.
Oxidative Electrochemical Decarboxylation Approaches
An established method for the preparation of benzyl methoxycarbamate involves the oxidative electrochemical decarboxylation of N-benzyloxycarbonyl-glycine, a process known as the Hofer-Moest electrolysis. orgsyn.org This reaction is conducted in methanol (B129727) and represents a direct route to the desired carbamate (B1207046) from an amino acid derivative. orgsyn.org This electrochemical approach is also applicable to a range of other amino acid derivatives. orgsyn.org The core of this method lies in the generation of an alkyl radical through single-electron transfer and subsequent decarboxylation, which facilitates the formation of new carbon-heteroatom bonds. researchgate.net Electrochemical methods are increasingly seen as a practical tool for creating these bonds, often circumventing the need for chemical oxidants. nih.gov
N-Hydroxymethylation and Acid-Catalyzed Methanolysis Pathways
An alternative direct synthesis route involves a two-step process starting from benzyl carbamate. orgsyn.org The first step is the N-hydroxymethylation of benzyl carbamate, achieved by reacting it with formaldehyde (B43269) to produce the N-hydroxymethyl derivative. orgsyn.orgorgsyn.org In the second step, this intermediate undergoes acid-catalyzed methanolysis to yield the final benzyl methoxycarbamate product. orgsyn.org A similar process is used to create related compounds, such as N-benzyl-N-methoxymethyl-N-(trimethylsilyl)methylamine, where an amine is treated with aqueous formaldehyde and then methanol. orgsyn.org
General Carbamate Synthesis Strategies Applicable to this compound
Beyond direct synthesis, several general and robust methods for carbamate formation are applicable for producing this compound and its analogues. These classic name reactions provide versatile pathways from different starting materials.
Curtius Rearrangement Derivatives and Modifications
The Curtius rearrangement is a cornerstone of carbamate synthesis, involving the thermal decomposition of an acyl azide (B81097) into an isocyanate, which is subsequently trapped by an alcohol. wikipedia.orgnih.gov This reaction allows for the conversion of carboxylic acids into carbamates. acs.orgnih.gov
The general mechanism proceeds via a concerted process where the R-group migrates as nitrogen gas is lost, avoiding the formation of a nitrene intermediate. wikipedia.org The resulting isocyanate is a key intermediate that can be attacked by various nucleophiles; when an alcohol like methanol is used, a carbamate is formed. wikipedia.org
Several modifications make this a versatile one-pot procedure. For instance, reacting a carboxylic acid with di-tert-butyl dicarbonate (B1257347) and sodium azide generates an acyl azide intermediate that rearranges to the isocyanate and is then trapped to form the carbamate. organic-chemistry.orgorgsyn.org Diphenylphosphorylazidate (DPPA) is another reagent that facilitates the direct conversion of carboxylic acids into carbamates without isolating the unstable acyl azide. orgsyn.org
Table 1: Overview of the Curtius Rearrangement for Carbamate Synthesis
| Step | Description | Reactants | Intermediate | Product |
|---|---|---|---|---|
| 1 | Acyl Azide Formation | Carboxylic Acid Derivative (e.g., Acyl Chloride, Hydrazide) + Azide Source (e.g., NaN₃) | Acyl Azide | - |
| 2 | Rearrangement | Acyl Azide | Isocyanate | - |
Hofmann Rearrangement and Analogous Transformations
The Hofmann rearrangement provides another pathway to carbamates by converting a primary amide into an amine with one fewer carbon atom. wikipedia.org Similar to the Curtius rearrangement, the reaction proceeds through an isocyanate intermediate which can be intercepted by an alcohol to yield a carbamate. wikipedia.orgtcichemicals.com
In the classic version of this reaction, a primary amide is treated with bromine and a strong base like sodium hydroxide. tcichemicals.com This forms a bromoamide anion that rearranges to the isocyanate. wikipedia.org Modern variations of this reaction employ different reagents to achieve the same transformation under milder conditions. For example, N-bromosuccinimide (NBS) and sodium methoxide (B1231860) in methanol can convert carboxamides to their corresponding methyl carbamates in high yields. researchgate.net Hypervalent iodine reagents have also been developed as an environmentally friendly alternative for this conversion. researchgate.neteurekaselect.com
Table 2: Key Features of the Hofmann Rearrangement for Carbamate Synthesis
| Feature | Description |
|---|---|
| Starting Material | Primary Amide |
| Key Reagents (Classic) | Bromine (Br₂) and a strong base (e.g., NaOH) |
| Key Reagents (Modified) | N-Bromosuccinimide (NBS), Lead tetraacetate, Hypervalent iodine reagents |
| Key Intermediate | Isocyanate |
| Product (with alcohol) | Carbamate |
Reactions Involving Chloroformates and Amines
One of the most direct and common methods for synthesizing carbamates is the reaction between a chloroformate and an amine. For this compound specifically, a straightforward approach is the nucleophilic substitution reaction between benzyl chloroformate and methoxyamine. This reaction is typically performed in an inert solvent like dichloromethane (B109758) and in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid that is formed as a byproduct.
This method is broadly applicable and can be performed under mild conditions. tandfonline.com Recent advancements include photo-on-demand in situ synthesis of chloroformates from a chloroform (B151607) solution containing an alcohol, which can then be used in a one-pot synthesis of carbamates by adding an amine. nih.gov While effective, traditional chloroformate-based routes can be hampered by long reaction times and the need for a large excess of base. acs.orgnih.gov
Table 3: Typical Conditions for Carbamate Synthesis via Chloroformates
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature |
|---|---|---|---|---|
| Benzyl Chloroformate | Methoxyamine | Triethylamine | Dichloromethane | Ambient (20-25 °C) |
Carbonylation Reactions with Carbon Dioxide and Aminesorganic-chemistry.orgsci-hub.senih.govpsu.edu
The utilization of carbon dioxide (CO2) as a C1 building block for carbamate synthesis is an attractive approach due to its abundance, low cost, and non-toxic nature. nih.govpsu.edu This method circumvents the need for hazardous reagents like phosgene. sci-hub.se The core of this strategy involves the reaction of an amine with CO2 to form a carbamate anion or carbamic acid, which is then trapped by an electrophile, typically an alkyl halide, to yield the desired carbamate. sci-hub.senih.gov
Three-Component Coupling Strategiesorganic-chemistry.orgsci-hub.seorganic-chemistry.orgnih.gov
A significant advancement in carbamate synthesis is the development of three-component coupling reactions involving an amine, carbon dioxide, and an alkyl halide. organic-chemistry.orgsci-hub.seorganic-chemistry.org This one-pot approach offers a more efficient and safer alternative to traditional methods. sci-hub.se
Researchers have reported an efficient synthesis of carbamates by coupling amines, CO2, and halides in the presence of cesium carbonate (Cs2CO3) and tetrabutylammonium (B224687) iodide (TBAI). organic-chemistry.orgorganic-chemistry.orgnih.gov This method is characterized by mild reaction conditions and short reaction times. organic-chemistry.orgorganic-chemistry.org A key advantage is the avoidance of common side reactions such as N-alkylation of the amine and overalkylation of the carbamate. organic-chemistry.org The reaction proceeds by bubbling CO2 gas through a mixture of the amine, Cs2CO3, and TBAI in a suitable solvent like N,N-dimethylformamide (DMF), followed by the addition of the alkyl halide. sci-hub.seorganic-chemistry.org For instance, the reaction of benzylamine (B48309) with CO2 and 1-bromobutane (B133212) under these conditions afforded the corresponding butyl carbamate in high yield. sci-hub.se
This methodology has been successfully applied to a wide range of aliphatic and aromatic amines, including those with both electron-donating and electron-withdrawing groups. organic-chemistry.org Furthermore, the protocol has proven effective for the carbamation of amino acids and their derivatives without causing racemization, highlighting its utility in the synthesis of peptidomimetics. organic-chemistry.org
Table 1: Examples of Three-Component Coupling for Carbamate Synthesis
| Amine | Halide | Catalyst/Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzylamine | 1-Bromobutane | Cs2CO3/TBAI | DMF | 96 | sci-hub.se |
Supercritical Carbon Dioxide Methodologiesnih.govacs.orgepa.gov
Supercritical carbon dioxide (scCO2) has emerged as a promising green solvent and reactant for chemical synthesis, including the formation of carbamates. acs.orgepa.gov The use of scCO2 can lead to enhanced reaction rates and selectivities.
One study investigated the use of quaternary onium salts, particularly tetrabutylammonium bromide, to promote the synthesis of carbamates in supercritical carbon dioxide. nih.gov This approach showed a positive effect on the reaction yield. nih.gov Another methodology involves the reaction of cellulose (B213188) with isocyanates in scCO2 to prepare cellulose carbamates. epa.gov For the synthesis of cellulose tris(phenylcarbamate), the presence of pyridine (B92270) as a catalyst was necessary, and the yield was found to be dependent on the pressure of the scCO2. epa.gov In contrast, the reaction of cellulose with cyclohexyl isocyanate in scCO2 proceeded in a LiCl/DMAc solvent system without the need for pyridine. epa.gov
Metal-Free and Catalytic Approachesorganic-chemistry.orgsci-hub.seresearchgate.netuantwerpen.beresearchgate.net
The development of metal-free and catalytic approaches for carbamate synthesis from CO2 is a significant area of research, aiming to reduce costs and environmental impact. organic-chemistry.orgresearchgate.net
One notable metal-free method utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a strong, non-nucleophilic base to facilitate the reaction between an amine, CO2, and an alkyl halide. nih.gov DBU is believed to activate the amine towards reaction with CO2 and stabilize the resulting carbamate intermediate. nih.gov This continuous flow method significantly reduces reaction times compared to other CO2-based syntheses. nih.gov
Another approach involves the use of Si(OMe)4 as a nonmetallic, regenerable reagent with DBU acting as both a CO2 capture agent and a catalyst. This system allows for the direct conversion of even low concentrations of CO2 into carbamates without the need for metal catalysts or additives. organic-chemistry.org
Catalytic systems have also been developed. For instance, a polymer-bound zinc(II) complex has been shown to be an effective and recyclable heterogeneous catalyst for carbamate synthesis under mild conditions of low pressure and temperature. nih.gov Similarly, a graphene oxide-based zinc composite has been reported as an efficient catalyst for CO2 fixation in carbamate synthesis. nih.gov Titanium alkoxides, such as Ti(O-nBu)4, have also been used for the direct synthesis of carbamates from amines and CO2, with the catalyst being regenerable and reusable. nih.gov
Transcarbamoylation Reactionsorganic-chemistry.orgorganic-chemistry.orgacs.orgresearchgate.net
Transcarbamoylation is a versatile method for the synthesis of carbamates that involves the transfer of a carbamoyl (B1232498) group from a carbamate donor to an alcohol or amine. organic-chemistry.orgacs.org This approach avoids the use of toxic isocyanates. acs.org
A tin-catalyzed transcarbamoylation of primary and secondary alcohols using phenyl carbamate as the carbamoyl donor has been developed. organic-chemistry.org The reaction, catalyzed by dibutyltin (B87310) maleate (B1232345) in toluene (B28343) at 90°C, proceeds in good yields and exhibits broad functional-group tolerance. organic-chemistry.org Methyl carbamate can also serve as an economical carbamoyl donor in tin-catalyzed transcarbamoylation reactions. organic-chemistry.org
More recently, transcarbamoylation has been explored for the recycling of polyurethanes. acs.org This process involves the depolymerization of polyurethane waste into dicarbamates and polyols, which can then be repolymerized to generate new polyurethanes. acs.org The reaction can be carried out under mild conditions using a soft base at low temperatures. acs.org
Table 2: Catalysts for Transcarbamoylation Reactions
| Catalyst | Reactants | Application | Reference |
|---|---|---|---|
| Dibutyltin maleate | Alcohol, Phenyl carbamate | Carbamate synthesis | organic-chemistry.org |
| Tin catalysts | Alcohol, Methyl carbamate | Carbamate synthesis | organic-chemistry.org |
| Titanium(IV) isopropoxide | Carbamate, Alcohol | Polyurethane recycling | acs.org |
| Lanthanum(III) salts | Carbamate, Alcohol | Polyurethane recycling | acs.org |
| Zinc acetate | Carbamate, Alcohol | Polyurethane recycling | acs.org |
Lossen Rearrangement Protocolssci-hub.senumberanalytics.comkit-technology.deacs.orgnih.gov
The Lossen rearrangement is a classical organic reaction that converts a hydroxamic acid or its derivative into an isocyanate, which can then be trapped by an alcohol to form a carbamate. numberanalytics.comkit-technology.de This method provides an alternative to the Curtius and Hofmann rearrangements, often under milder conditions. sci-hub.se
An efficient, one-pot synthesis of carbamates via the Lossen rearrangement has been reported using N-methylimidazole (NMI) as a catalyst. sci-hub.seacs.orgnih.gov In this protocol, an arylsulfonyl chloride is used to activate the hydroxamic acid, promoting the rearrangement to the isocyanate. NMI then catalyzes the subsequent reaction of the isocyanate with an alcohol to form the carbamate. sci-hub.seacs.org This method is notable for minimizing the formation of undesired side products and allowing for lower reaction temperatures. sci-hub.seacs.org
The choice of the activating agent, such as 4-nitrobenzenesulfonyl chloride, can significantly influence the efficiency of the rearrangement, allowing it to proceed smoothly even at 0°C. sci-hub.seacs.org The versatility of this approach has been demonstrated by reacting the in situ generated isocyanate with various alcohols to produce a range of carbamates. acs.org
N-Nitrosation of Carbamate Precursorsrsc.orgresearchgate.netepa.govnih.gov
N-nitrosation is a chemical transformation that can be relevant in the context of carbamate chemistry, particularly concerning potential side reactions or the synthesis of specific N-nitroso compounds. While not a direct method for synthesizing this compound, understanding this reaction is important.
The nitrosation of secondary amines to form N-nitrosamines is a well-known reaction. rsc.org An efficient, solvent-free method for this transformation uses tert-butyl nitrite (B80452) (TBN). This protocol is notable for its broad substrate scope and mild, metal- and acid-free conditions. rsc.org It has been shown that acid-labile protecting groups like tert-butyloxycarbonyl (Boc), a carbamate, are stable under these conditions. rsc.org
The synthesis of alkyl N-(C-nitrosoaryl)carbamates has been achieved through the nitrosation of the corresponding arylcarbamates. epa.gov The reduction of these N-(C-nitrosoaryl)carbamates can then yield aminocarbamates. researchgate.netepa.gov
Table 3: List of Mentioned Compounds
| Compound Name | |
|---|---|
| This compound | |
| Benzyl Chloroformate | |
| Methoxyamine | |
| Triethylamine | |
| Carbon Dioxide | |
| Benzylamine | |
| 1-Bromobutane | |
| Cesium carbonate | |
| Tetrabutylammonium iodide | |
| Phenyl carbamate | |
| Dibutyltin maleate | |
| Methyl carbamate | |
| N-methylimidazole | |
| 4-nitrobenzenesulfonyl chloride |
Stereoselective and Enantioselective Synthetic Approaches for Substituted Carbamates
The introduction of carbamate functionalities with high stereocontrol is a significant challenge in organic synthesis. Researchers have developed various methodologies to achieve stereoselective and enantioselective formation of substituted carbamates. These methods are pivotal for the synthesis of chiral molecules, including a wide array of biologically active compounds.
Role in Enantioselective β²-Amino Acid Synthesis
This compound and its analogues have emerged as key reagents in the enantioselective synthesis of β²-amino acids. These non-proteinogenic amino acids are of significant interest due to their unique structural properties and their ability to form stable secondary structures in peptides, making them valuable building blocks for peptidomimetics and other bioactive molecules.
A significant challenge in the synthesis of β²-amino acids is the stereocontrolled introduction of the amino group at the C2 position. One powerful strategy involves the diastereoselective aminomethylation of chiral enolates. In this context, electrophilic aminomethylating agents derived from benzyl carbamate have proven to be highly effective.
Research has demonstrated that the use of N-alkoxymethyl benzyl carbamates, such as this compound (often abbreviated as CbzNHCH₂OMe), is advantageous for these transformations. Specifically, the diastereoselective amidomethylation of titanium enolates derived from N-acyl-oxazolidinones, a type of chiral auxiliary, has been successfully employed.
The use of an analogue, Benzyl N-[(benzyloxy)methyl]carbamate, has been shown to be an improved electrophile for the aminomethylation of titanium enolates of acyl-4-isopropyl-5,5-diphenyloxazolidin-2-one (acyl-DIOZ) derivatives. researchgate.netresearchgate.net This reagent is particularly beneficial as its inherent benzyl substitution prevents the formation of transcarbamation by-products, which can complicate purification and reduce yields. researchgate.netresearchgate.net This leads to an improved impurity profile and facilitates the isolation of the desired β²-amino acid precursors. researchgate.netresearchgate.net
The general approach involves the generation of a titanium enolate from the corresponding N-acyl chiral auxiliary, which is then reacted with the electrophilic carbamate reagent, such as this compound, in the presence of a Lewis acid like titanium tetrachloride (TiCl₄). This reaction proceeds with a high degree of diastereoselectivity, dictated by the chiral auxiliary. Subsequent removal of the chiral auxiliary affords the desired N-Cbz-protected β²-amino acid.
Detailed research findings have quantified the effectiveness of this methodology. The diastereoselective amidomethylation using these carbamate electrophiles consistently provides good to high yields and excellent diastereoselectivities, as summarized in the table below.
Table 1: Diastereoselective Amidomethylation for the Synthesis of β²-Amino Acid Precursors
| Electrophile | Chiral Auxiliary System | Yield (%) | Diastereoselectivity (%) | Reference |
|---|---|---|---|---|
| Benzyl N-[(benzyloxy)methyl]carbamate | Ti-enolate of acyl-DIOZ | 53 - 67 | 95 | researchgate.netresearchgate.net |
| CbzNHCH₂OMe | Ti-enolate of 3-acyl-4-isopropyl-5,5-diphenyloxazolidin-2-one | 60 - 70 | >90 | researchgate.net |
Data sourced from studies on the diastereoselective synthesis of β²-homoamino acids.
This stereoselective approach underscores the critical role of specifically designed carbamate reagents like this compound in advancing the synthesis of complex and valuable chiral molecules. The high degree of stereocontrol achieved through this method provides access to a diverse range of enantiopure β²-amino acids for various applications in medicinal chemistry and materials science.
Reaction Mechanisms and Chemical Reactivity of Benzyl Methoxy Methyl Carbamate
Reactivity as an Aminomethylating Reagent
One of the key applications of N-alkoxycarbamates like Benzyl (B1604629) methoxy(methyl)carbamate is in aminomethylation reactions, which involve the formation of a new carbon-nitrogen bond.
While specific research on Benzyl methoxy(methyl)carbamate is limited, its close structural analogs, such as Benzyl isopropoxymethyl carbamate (B1207046), serve as effective aminomethylating reagents in Mannich-type reactions. researchgate.netillinois.edu In these reactions, the carbamate acts as a precursor to a stabilized, electrophilic N-acyliminium ion. This ion is then attacked by a nucleophile, such as a titanium enolate, to form a new carbon-carbon and carbon-nitrogen bond, yielding β-amino acid derivatives. researchgate.net
The general scheme involves the activation of the carbamate with a Lewis acid, which facilitates the departure of the alkoxy group (e.g., methoxy (B1213986) or isopropoxy) to generate the reactive N-acyliminium ion. This intermediate is then trapped by the titanium enolate. The use of titanium enolates is often favored for these transformations due to their high reactivity and stereoselectivity. researchgate.net
Table 1: Representative Mannich-Type Reaction Using a Carbamate Reagent
| Reactants | Conditions | Product Type | Ref. |
|---|---|---|---|
| Benzyl isopropoxymethyl carbamate + Titanium enolate of an acyl-oxazolidinone | Lewis Acid (e.g., TiCl₄), -78 °C | Protected β²-amino acid | researchgate.net |
The formation of the carbon-nitrogen bond in these reactions proceeds through a well-defined mechanistic pathway. The key step is the generation of a highly electrophilic N-acyliminium ion from the this compound precursor.
Activation: A Lewis acid coordinates to the oxygen atom of the methoxy group on the carbamate.
Iminium Ion Formation: This coordination weakens the N-O bond, leading to its cleavage and the formation of a resonance-stabilized N-acyliminium ion. The positive charge is delocalized between the nitrogen and the carbonyl oxygen.
Nucleophilic Attack: The generated N-acyliminium ion is a potent electrophile. It readily reacts with a suitable nucleophile, such as a titanium enolate or an electron-rich aromatic ring. This attack results in the formation of a new C-N bond and a C-C bond in a single, often stereocontrolled, step. nih.gov
This mechanism is fundamental to the utility of N-alkoxycarbamates in constructing complex nitrogen-containing molecules. The stability of the carbamate allows for its storage and handling, while its facile conversion to the reactive iminium ion under specific conditions provides controlled reactivity.
Intramolecular and Intermolecular Chemical Transformations
Beyond serving as an aminomethylating agent, the carbamate functionality in this compound can participate in other chemical transformations. The benzyl group can be cleaved through oxidation or hydrolysis. Furthermore, the carbamate group itself can direct reactions. For instance, O-carbamates are known to be powerful directing groups in ortho-lithiation reactions (Directed ortho-Metalation or DoM), where a strong base removes a proton from the aromatic ring position adjacent to the directing group. nih.gov This allows for subsequent functionalization with various electrophiles. nih.gov
Intermolecularly, the carbamate can act as a protecting group for the methylamine (B109427) moiety, preventing its reaction while other synthetic steps are carried out. The stability of the carbamate linkage is crucial for this application, and its removal (deprotection) can be achieved under specific hydrolytic conditions to release the free amine.
Structural Resonance and Rotational Barriers in Carbamate Systems
The chemical properties of carbamates are deeply rooted in their electronic structure, specifically the interplay of resonance and the resulting conformational behavior.
Like amides, carbamates exhibit significant resonance, which imparts partial double-bond character to the central carbon-nitrogen (C–N) bond. nih.gov This occurs through the delocalization of the nitrogen atom's lone pair of electrons onto the adjacent carbonyl group.
This resonance has several important consequences:
Planarity: The atoms involved in the amide bond (O=C-N) tend to lie in the same plane.
Stability: Resonance stabilization makes the carbamate group relatively stable compared to other functional groups. nih.gov
Reactivity: The delocalization of the nitrogen lone pair makes the carbonyl carbon more electrophilic than in amides, rendering carbamates more susceptible to nucleophilic attack. nih.gov
The presence of the second oxygen atom (the ester oxygen) distinguishes carbamates from amides, slightly reducing the rotational barrier of the C-N bond compared to structurally similar amides. nih.gov
The partial double-bond character of the C–N bond leads to a significant energy barrier for rotation around this bond. nih.gov This restricted rotation means that, at or below room temperature, carbamates can exist as a mixture of two distinct planar conformers, known as rotamers. wikipedia.org These are often referred to as syn and anti (or E and Z) isomers. udayton.edu
For this compound, the two rotamers would differ in the orientation of the methyl group and the benzyloxycarbonyl group relative to the C-N bond.
syn rotamer: The larger groups (e.g., benzyl and methyl) are on the same side of the C-N bond.
anti rotamer: The larger groups are on opposite sides of the C-N bond.
The energy barrier to interconversion between these rotamers can be measured using techniques like variable temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy. researchgate.netacs.org For typical N-alkylcarbamates, this barrier is around 16 kcal/mol. nih.gov The relative populations of the two rotamers at equilibrium are determined by their relative steric and electronic stability. nd.edu Theoretical studies on similar N-benzyl-N-methyl systems suggest that the energy difference between the E and Z isomers is often small, typically less than 1 kcal/mol. udayton.eduudayton.edu
Table 2: General Conformational Properties of Carbamates
| Property | Typical Value/Description | Consequence | Ref. |
|---|---|---|---|
| C–N Rotational Barrier | ~12-16 kcal/mol | Existence of distinct syn and anti rotamers at low temperatures | nih.govacs.org |
| C–N Bond Character | Partial double bond | Planar geometry, restricted rotation | nih.gov |
Cleavage and Deprotection Mechanisms
The removal of the benzyloxycarbonyl (Cbz or Z) group, of which this compound is a derivative, is a fundamental transformation in organic synthesis, particularly in peptide chemistry. masterorganicchemistry.comresearchgate.net The N-methoxy-N-methyl substitution on the carbamate nitrogen influences the electronic properties and reactivity, but the primary cleavage strategies remain centered on the lability of the benzyl C-O bond. Deprotection can be initiated by acid catalysis or by reductive cleavage using hydrogenation. organic-chemistry.org
The benzyloxycarbonyl group is generally stable under mild acidic conditions, which allows for the selective removal of other more acid-labile protecting groups, such as the tert-butyloxycarbonyl (Boc) group. masterorganicchemistry.com However, under stronger acidic conditions, the Cbz group can be effectively cleaved. The mechanism involves the protonation of the carbamate's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the departure of the stable benzyl cation (or benzyl alcohol after reaction with a nucleophile), leading to the formation of an unstable carbamic acid intermediate which subsequently decarboxylates to release the free amine and carbon dioxide.
The stability of the benzyl carbamate to acid is influenced by substituents on the aromatic ring. For instance, the p-methoxybenzyloxycarbonyl (Moz) group is more sensitive to acid than the standard Cbz group due to the electron-donating methoxy group, which further stabilizes the resulting benzylic cation. The order of sensitivity to Brønsted acids has been shown to be Cbz < Moz < 2,4-dimethoxybenzyl (Dmoz). A study demonstrated that the Cbz group could be removed with trifluoroacetic acid (TFA) at room temperature, whereas the more labile Moz group could be cleaved with milder formic acid. researchgate.net
A variety of acidic reagents can be employed for this deprotection. A recently developed mild method utilizes a combination of aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) for the selective deprotection of the N-Cbz group, even in the presence of other reducible groups like O- and N-benzyl protecting groups. nih.gov General hydrolysis to yield benzyl alcohol, methanol (B129727), and carbon dioxide can also be achieved under acidic conditions with reagents like hydrochloric acid (HCl).
Table 1: Representative Conditions for Acid-Mediated Cleavage of Benzyl Carbamates This table presents data for the closely related N-benzyloxycarbonyl (Cbz) group, which serves as a model for the reactivity of this compound.
| Substrate Type | Reagent | Solvent | Temperature | Time | Yield (%) | Reference(s) |
|---|---|---|---|---|---|---|
| N-Cbz Amine | Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (CH₂Cl₂) | Room Temp. | - | High | masterorganicchemistry.com |
| N-Cbz Amine | AlCl₃ / HFIP | - | Room Temp. | 1-4 h | 85-96 | nih.gov |
| N-Moz Protected Amine | Formic Acid | - | Room Temp. | 1 h | High | researchgate.net |
| N-Cbz Pyrrole | TFA (byproduct) | Dichloromethane (CH₂Cl₂) | Room Temp. | - | - | organic-chemistry.org |
| General Carbamate | Hydrochloric Acid (HCl) | Water | - | - | - |
Catalytic hydrogenation is the most common and one of the mildest methods for the cleavage of the benzyloxycarbonyl (Cbz) group. masterorganicchemistry.com This method, known as hydrogenolysis, involves the reductive cleavage of the carbon-oxygen bond in the benzyl ester portion of the carbamate. scispace.com The reaction is typically carried out under a hydrogen atmosphere in the presence of a metal catalyst, most commonly palladium on a carbon support (Pd/C). researchgate.netorganic-chemistry.org
The mechanism of hydrogenolysis involves the adsorption of both the hydrogen gas and the benzyl carbamate substrate onto the surface of the metal catalyst. scispace.com This facilitates the cleavage of the weak benzyl C-O bond and the formation of toluene (B28343) and the unstable carbamic acid, which, as in the acid-mediated pathway, decomposes to the free amine and carbon dioxide. The reaction is clean and efficient, with the primary byproducts being toluene and CO₂, which are easily removed.
This deprotection strategy is highly valued for its chemoselectivity. It is orthogonal to acid-labile groups like Boc and base-labile groups like Fmoc. masterorganicchemistry.com While generally mild, care must be taken as the catalyst can also reduce other sensitive functional groups such as alkenes, alkynes, and some nitrogen-containing heterocycles. organic-chemistry.org However, under standard conditions, functional groups like benzyl ethers are often stable. organic-chemistry.org The efficiency of the reaction can be influenced by the solvent and the presence of additives. Acetic acid has been found to facilitate the N-benzyl deprotection during palladium-catalyzed hydrogenation in certain substrates. nih.gov
Alternatives to using hydrogen gas exist, such as catalytic transfer hydrogenation, where a hydrogen donor like triethylsilane or sodium borohydride (B1222165) is used in conjunction with the palladium catalyst. researchgate.net A nucleophilic deprotection protocol using 2-mercaptoethanol (B42355) has also been developed as an alternative for substrates with functionalities that are sensitive to standard hydrogenolysis conditions. organic-chemistry.org
Table 2: Representative Conditions for Hydrogenation-Based Deprotection of Benzyl Carbamates This table presents data for the closely related N-benzyloxycarbonyl (Cbz) group, which serves as a model for the reactivity of this compound.
| Substrate Type | Reagent(s) | Solvent | Temperature | Time | Yield (%) | Reference(s) |
|---|---|---|---|---|---|---|
| N-Cbz Amine | H₂, 10% Pd/C | Methanol or Ethanol | Room Temp. | - | High | masterorganicchemistry.comorganic-chemistry.org |
| N-Cbz Amine | NaBH₄, 10% Pd-C | Methanol | Room Temp. | 20-30 min | 92-97 | researchgate.net |
| N-Cbz Amine | 2-Mercaptoethanol, K₃PO₄ | N,N-Dimethylacetamide | 75 °C | 24 h | Good | organic-chemistry.org |
| N-Moz Protected Amine | H₂, Pd/C | - | - | - | High | researchgate.net |
| N-Boc, N-Bn Protected Amine | H₂, 20% Pd(OH)₂/C, Acetic Acid | Methanol | Room Temp. | 14 h | >60-89 | nih.gov |
Structural Elucidation and Spectroscopic Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Analysis of both proton (¹H) and carbon-13 (¹³C) spectra allows for the unambiguous assignment of the molecule's structure. Due to the delocalization of electrons across the carbamate (B1207046) group, the rotation around the C-N bond can be restricted, sometimes leading to the observation of distinct isomers (syn and anti) in NMR spectra, although this effect is temperature-dependent. acs.org
The ¹H NMR spectrum of Benzyl (B1604629) methoxy(methyl)carbamate is predicted to show distinct signals corresponding to each unique proton environment in the molecule. By analogy with related structures like benzyl carbamate and other N-methylated compounds, the following proton signals are anticipated. rsc.orgrsc.org
Aromatic Protons (C₆H₅): The five protons on the phenyl ring are expected to appear as a multiplet in the range of δ 7.3-7.4 ppm.
Benzylic Protons (CH₂): The two protons of the benzylic methylene (B1212753) group adjacent to the ester oxygen are predicted to resonate as a singlet at approximately δ 5.1 ppm. rsc.org
Methoxy (B1213986) Protons (OCH₃): The three protons of the O-methyl group attached to the nitrogen are expected to produce a sharp singlet.
N-Methyl Protons (NCH₃): The three protons of the N-methyl group will also appear as a distinct singlet.
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (C₆H₅) | ~7.3-7.4 | Multiplet | 5H |
| Benzylic (CH₂) | ~5.1 | Singlet | 2H |
| Methoxy (OCH₃) | ~3.8 | Singlet | 3H |
| N-Methyl (NCH₃) | ~2.9-3.2 | Singlet | 3H |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in Benzyl methoxy(methyl)carbamate would give a separate signal. Based on data from similar carbamate structures, the chemical shifts can be predicted. jst.go.jpchemicalbook.comchemicalbook.com
Carbonyl Carbon (C=O): The carbamate carbonyl carbon is expected to be the most downfield signal, typically appearing in the range of δ 155-157 ppm.
Aromatic Carbons (C₆H₅): The carbons of the phenyl ring will show several signals between δ 127-136 ppm.
Benzylic Carbon (CH₂): The benzylic carbon atom is anticipated to resonate around δ 67 ppm.
Methoxy Carbon (OCH₃): The carbon of the methoxy group is predicted to appear in the region of δ 60-63 ppm.
N-Methyl Carbon (NCH₃): The N-methyl carbon signal is expected around δ 35-38 ppm.
| Carbon Group | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~156 |
| Aromatic (ipso-C) | ~136 |
| Aromatic (ortho, meta, para-C) | ~127-129 |
| Benzylic (CH₂) | ~67 |
| Methoxy (OCH₃) | ~62 |
| N-Methyl (NCH₃) | ~37 |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of this compound would be dominated by absorptions characteristic of the carbamate and benzyl groups. Data from benzyl carbamate provides a useful reference for the expected absorption frequencies. rsc.orgnist.gov
Key expected vibrational frequencies include:
C=O Stretching: A strong and sharp absorption band characteristic of the carbamate carbonyl group is expected around 1690-1710 cm⁻¹. rsc.org
C-O Stretching: The C-O single bond stretches within the carbamate and ether linkages will result in strong bands in the 1050-1250 cm⁻¹ region.
Aromatic C-H Stretching: Absorption just above 3000 cm⁻¹ corresponds to the C-H bonds of the phenyl ring.
Aliphatic C-H Stretching: Absorptions just below 3000 cm⁻¹ arise from the C-H bonds of the methylene and methyl groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | ~3030-3100 | Medium |
| Aliphatic C-H | Stretching | ~2850-2960 | Medium |
| Carbonyl (C=O) | Stretching | ~1690-1710 | Strong, Sharp |
| Aromatic C=C | Stretching | ~1450-1600 | Medium to Weak |
| Ester C-O | Stretching | ~1200-1250 | Strong |
| Ether C-O | Stretching | ~1050-1150 | Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule through its fragmentation pattern upon ionization. For this compound (C₁₀H₁₃NO₃), the molecular weight is 195.22 g/mol .
In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 195. The fragmentation pattern would likely be dominated by the loss of the stable benzyl or tropylium (B1234903) cation. Key predicted fragments based on the analysis of related structures like benzyl carbamate include: nist.gov
m/z 91: This very prominent peak corresponds to the tropylium ion [C₇H₇]⁺, formed by the cleavage of the benzylic C-O bond and subsequent rearrangement. This is a characteristic fragment for benzyl-containing compounds.
m/z 108: This fragment could arise from the loss of the methoxy(methyl)carbamoyl group.
m/z 77: Represents the phenyl cation [C₆H₅]⁺, from the loss of the CH₂ group from the tropylium ion.
X-ray Diffraction Analysis of Related Carbamate Crystal Structures
While a crystal structure for this compound is not publicly available, analysis of closely related compounds like benzyl carbamate provides significant insight into the expected solid-state conformation and intermolecular interactions. crystallography.net The carbamate functional group imposes a degree of conformational rigidity due to the delocalization of the nitrogen lone pair into the carbonyl group, resulting in a planar arrangement of the O=C-N atoms. acs.orgnih.gov
The crystal structure of benzyl carbamate has been determined, providing a model for the molecular geometry. crystallography.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₉NO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
The way molecules arrange themselves in a crystal lattice is governed by intermolecular forces. In the crystal structure of the related benzyl carbamate, hydrogen bonding is a dominant interaction. The -NH₂ group acts as a hydrogen bond donor, forming hydrogen bonds with the carbonyl oxygen of an adjacent molecule. acs.org This leads to the formation of chains or networks that stabilize the crystal lattice.
For this compound, which lacks an N-H bond, classical hydrogen bonding of this type is not possible. Instead, the crystal packing would be directed by weaker interactions, such as:
C-H···O Interactions: Weak hydrogen bonds between carbon-hydrogen bonds (from the benzyl or methyl groups) and the carbonyl or methoxy oxygens are expected to be significant in directing the packing. crystallography.net
π-π Stacking: The aromatic phenyl rings can stack on top of each other, an interaction that is common in benzyl-containing compounds and contributes to crystal stability.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to predicting the three-dimensional structure and electron distribution of a molecule. These methods can be broadly categorized into Density Functional Theory (DFT), ab initio, and semi-empirical methods, each offering a different balance of accuracy and computational cost.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, modeling electron correlation by calculating the total energy of a molecule from its electron density. The choice of functional and basis set is critical for accuracy. For organic molecules like carbamates, hybrid functionals such as B3LYP are commonly employed in conjunction with Pople-style basis sets like 6-31G or 6-311G, often augmented with polarization (d) and diffuse (p) functions to better describe bonding and lone pairs. nih.govscirp.org
In studies of related benzyl (B1604629) carbamates and other derivatives, DFT calculations have been successfully used to optimize molecular geometries and analyze electronic properties. nih.govresearchgate.net For instance, a study on benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate utilized the B3LYP functional with a 6-311G(d,p) basis set to determine its optimized structure. nih.gov The results from such a calculation on "Benzyl methoxy(methyl)carbamate" would provide key data on bond lengths, bond angles, and dihedral angles, forming the basis for further analysis. The calculated HOMO-LUMO energy gap, an indicator of chemical reactivity, is another critical parameter obtained from DFT studies. nih.gov
Table 1: Examples of DFT Functionals and Basis Sets Used in Carbamate (B1207046) Studies
| Compound Family | Functional | Basis Set | Application | Reference |
|---|---|---|---|---|
| Ethyl Benzyl Carbamates | B3LYP | 6-31+G(d), 6-311+G(d,p) | Geometric Optimization, Vibrational Frequencies | scirp.org |
| Dithiocarbazate Derivative | DFT (unspecified) | 6-311G(2d,2p) | Molecular Structure Optimization, Vibrational Frequencies | researchgate.net |
Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation without using experimental data for parametrization. The foundational ab initio method is Hartree-Fock (HF), which approximates the many-electron wavefunction as a single Slater determinant. While computationally less expensive than more advanced methods, HF systematically neglects electron correlation, which can affect the accuracy of predicted properties. scirp.orgwikipedia.org More sophisticated ab initio methods, like Møller-Plesset (MP) perturbation theory, build upon the HF solution to include electron correlation, offering higher accuracy at a greater computational cost.
A comparative study on ethyl benzyl carbamates found that the HF method, specifically with the 6-31+G(d) basis set, provided better predictions for C-C and C-N bond lengths compared to some DFT functionals and did so at a much lower computational cost. scirp.org This suggests that for a preliminary structural analysis of "this compound," the HF method could yield valuable and cost-effective results.
Semi-empirical methods are based on the Hartree-Fock formalism but incorporate several approximations, such as the neglect of diatomic differential overlap (NDDO). wikipedia.org To compensate for these approximations, the methods are parameterized using experimental data, such as heats of formation and molecular geometries. wikipedia.org Methods like PM3 (Parameterization Method 3) are computationally very fast, making them suitable for initial geometry optimizations of large molecules before refinement with higher-level DFT or ab initio calculations. scirp.org In a study of ethyl benzyl carbamates, the PM3 method was used for an initial energy minimization of the molecular structures before they were fully optimized using more demanding methods. scirp.org
Vibrational Frequency Analysis and Comparison with Experimental Data
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an experimental infrared (IR) spectrum. Comparing the calculated vibrational spectrum with an experimental one is a critical step in validating the accuracy of the chosen computational method and the resulting optimized geometry. researchgate.net
Studies on similar compounds have shown that calculated frequencies often require a scaling factor to account for approximations in the computational methods and the effects of anharmonicity. The level of theory significantly impacts the accuracy of these predictions. For example, in the analysis of ethyl benzyl carbamates, the HF/6-31+G(d) level of theory was found to yield the best agreement between calculated and experimental vibrational frequencies. scirp.org A similar analysis for "this compound" would involve calculating the frequencies at different levels of theory (e.g., HF and DFT with various basis sets) to identify the most reliable method for interpreting its experimental IR spectrum.
Conformational Analysis and Potential Energy Surfaces
"this compound" possesses several rotatable bonds, leading to multiple possible three-dimensional arrangements, or conformers. Conformational analysis aims to identify the most stable conformers and map the potential energy surface (PES) that describes the energy changes as the molecule transitions between them.
The study of the PES is crucial for understanding a molecule's flexibility and reactivity. For instance, a theoretical study on the related "Benzyl (2-hydroxyethyl)(methyl)carbamate" utilized first-principles calculations of the reaction potential energy surface to understand chemical selectivity. digitellinc.com By mapping the PES for "this compound," researchers could predict its preferred shape in different environments and identify the energy barriers between different conformations, which influences its physical and chemical properties.
Applications in Organic Synthesis and Advanced Chemical Research
Role as Protecting Groups for Amines and Amino Acids (e.g., Carbobenzoxy (Cbz) Derivatives)benchchem.comnih.gov
The primary and most well-documented application of benzyl (B1604629) methoxy(methyl)carbamate and its analogs is as a protecting group for primary and secondary amines. This protection is achieved by converting the amine into a carbamate (B1207046), specifically a benzyloxycarbonyl (Cbz or Z) derivative. The Cbz group is a cornerstone of amine protection in organic synthesis due to its stability under a wide range of reaction conditions and the relative ease of its removal.
The protective mechanism involves the formation of a stable carbamate linkage with the amine nitrogen, effectively reducing its nucleophilicity and preventing it from participating in unwanted side reactions. The general stability of benzyl carbamates under various conditions is a key advantage. They are resistant to basic hydrolysis (up to pH 10) and reductive environments using reagents like sodium borohydride (B1222165). However, the Cbz group can be readily cleaved under mild conditions, most commonly through catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas) or by treatment with strong acids, which regenerates the free amine.
Table 1: Stability of Benzyl Carbamate Protecting Groups
| Condition | Stability | Cleavage Reagents |
| Basic (pH > 10) | Unstable | Hydrolysis |
| Basic (pH < 10) | Stable | - |
| Acidic | Unstable | Strong acids (e.g., HBr in acetic acid) |
| Reductive | Stable (to NaBH₄) | H₂/Pd-C |
This table provides a general overview of the stability of benzyl carbamate protecting groups under various conditions.
In the intricate process of peptide synthesis, where amino acids are sequentially linked together, the protection of the amino group of one amino acid while its carboxyl group reacts with the amino group of another is paramount. Benzyl methoxy(methyl)carbamate serves as a precursor or a direct reagent for introducing the Cbz protecting group onto amino acids. This protection strategy prevents self-polymerization and allows for the controlled, stepwise assembly of the peptide chain.
The application extends to the synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides but with modified backbones or side chains to enhance properties like stability and bioavailability. nih.gov The synthesis of β-peptides, which are oligomers of β-amino acids, is a notable example. These unnatural peptides often exhibit remarkable stability towards enzymatic degradation compared to their natural α-peptide counterparts, making them attractive candidates for drug development. researchgate.netresearchgate.net The use of Cbz-protected amino acids is a fundamental step in the synthesis of these and other peptidomimetic structures.
In the context of drug design, modifying a drug candidate with a carbamate group can be a strategy to improve its oral bioavailability. The carbamate can act as a prodrug, masking a polar functional group to facilitate passage through the gut wall, after which it is cleaved in the body to release the active drug. nih.gov The position of substituents, such as a methoxy (B1213986) group, on the benzyl ring can further fine-tune these properties, affecting the electronic nature of the protecting group and potentially influencing its clearance from the body. nih.gov
Intermediates in the Synthesis of Complex Organic Moleculesbenchchem.comresearchgate.netorgsyn.org
Beyond its role as a protecting group, this compound and its close relatives function as key intermediates in the synthesis of more complex and often biologically active molecules. A prime example is its use in the enantioselective synthesis of β²-amino acids. researchgate.netorgsyn.org These are amino acids with two carbon atoms between the amino and carboxyl groups and a substituent on the second carbon.
In a notable synthetic route, a related compound, benzyl methoxy-carbamate, is used as a carbamidomethylating reagent in Mannich-type reactions with titanium enolates of chiral auxiliaries. orgsyn.org This reaction allows for the stereocontrolled introduction of a protected aminomethyl group, which is a crucial step in building the β²-amino acid backbone. The resulting products are valuable building blocks for the synthesis of β-peptides and other complex natural and unnatural products. researchgate.netresearchgate.net A related electrophile, Benzyl N-[(benzyloxy)methyl]carbamate, has been shown to be an improved reagent for this transformation, leading to a better impurity profile. researchgate.net
Reagents in Specific Organic Reactionsorgsyn.orgnih.gov
This compound and its derivatives are not just passive protecting groups; they can also be active reagents that participate in key bond-forming reactions. The aforementioned Mannich reaction is a prominent example where a derivative of this compound acts as an electrophile to create a new carbon-carbon bond with high stereocontrol. orgsyn.org
The carbamate functionality can also influence the stereochemical outcome of reactions occurring at adjacent positions. For instance, the N-carbamate group can participate in neighboring group participation, leading to stereoselective transformations. In certain reactions, the carbamate's oxygen atom can act as an internal nucleophile, leading to the formation of cyclic intermediates that dictate the stereochemistry of the final product with a high degree of fidelity. nih.gov
Table 2: Application of Benzyl Methoxy-Carbamate in Mannich Reaction
| Reactants | Reagent | Product Type | Significance | Reference |
| Titanium enolate of N-acyl-oxazolidinone | Benzyl methoxy-carbamate | Cbz-protected β²-amino acid | Enantioselective synthesis of unnatural amino acids | orgsyn.org |
This table highlights a specific application of a benzyl methoxy-carbamate derivative as a key reagent in a stereoselective Mannich reaction.
Development of Novel Reagents and Methodologies Utilizing the Carbamate Scaffoldscirp.orgchemrxiv.org
The fundamental structure of this compound provides a versatile scaffold for the development of new reagents and synthetic methodologies. Researchers have modified the basic carbamate structure to create novel reagents with enhanced or unique reactivity. scirp.org
One such development involves the creation of potassium salts of N-acetylated benzyl carbamates. These reagents serve as effective nucleophiles for the introduction of N-alkylacetamide moieties, which are common structural motifs in many natural products and pharmaceuticals. This methodology provides a direct and efficient way to construct these important functional groups.
Furthermore, the principles of carbamate chemistry are being integrated into modern synthetic techniques like flow chemistry. Continuous flow processes that couple reactions like the Curtius rearrangement with biocatalytic steps have been developed for the efficient synthesis of Cbz-carbamate products, demonstrating the ongoing evolution of methodologies based on this important functional group. researchgate.net The development of new carbamate-based reagents and their application in innovative synthetic strategies continues to be an active area of chemical research. chemrxiv.org
Future Directions and Emerging Research Areas
Exploration of New Synthetic Pathways for Benzyl (B1604629) Methoxy(methyl)carbamate and Analogues
The development of novel and efficient synthetic routes for Benzyl methoxy(methyl)carbamate and its analogues is a primary focus of future research. Current methods, while effective, often present challenges related to yield, regioselectivity, and waste generation. ijset.in Research is trending towards greener, more atom-economical processes.
Future synthetic explorations are likely to concentrate on several key areas:
Catalytic Methods: The use of transition metal catalysts or organocatalysts could provide milder and more selective pathways. For instance, methods developed for other carbamates, such as catalytic coupling reactions, could be adapted.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters. Developing a flow process for this compound could significantly improve production efficiency and consistency. specialchem.com The "RoboChem" system, which combines flow chemistry with AI, exemplifies how automated reactors can rapidly optimize reaction conditions, a technique directly applicable to synthesizing carbamate (B1207046) derivatives. specialchem.com
One-Pot Transformations: Designing multi-component reactions or tandem processes where starting materials are converted to the final product in a single flask without isolating intermediates would streamline synthesis. This approach avoids issues associated with unstable intermediates, such as acyl azides, and reduces solvent usage and purification steps. acs.org
Synthesis of Novel Analogues: Research into analogues, such as Benzyl N-[(benzyloxy)methyl]carbamate, has shown promise in specialized applications like the asymmetric synthesis of β2-amino acids by minimizing by-product formation. researchgate.netresearchgate.net Future work will likely target the synthesis of a diverse library of analogues to probe structure-activity relationships, potentially leading to new applications. whiterose.ac.uk For example, modifying the benzyl or methoxy (B1213986) groups could modulate the compound's stability and reactivity for use in prodrug design or as a protecting group with tailored cleavage conditions. nih.govacs.org
A comparative look at synthetic parameters highlights the ongoing optimization in carbamate synthesis:
Table 1: Comparison of Synthetic Parameters for Carbamate Synthesis
| Parameter | Traditional Method (e.g., Condensation) | Emerging Method (e.g., Catalytic Flow Synthesis) | Impact on Product |
|---|---|---|---|
| Yield | Often moderate (e.g., ~25%) ijset.in | Potentially high (>90%) ijset.in | Higher efficiency and less waste. |
| Reaction Time | Several hours to overnight ijset.in | Minutes to hours specialchem.com | Increased throughput. |
| Solvent Usage | High, significant waste generation ijset.in | Minimized, potential for solvent recycling | Greener process, lower environmental impact. |
| By-products | Can be significant, requiring extensive purification researchgate.net | Reduced due to higher selectivity | Improved purity and simpler workup. |
Advanced Mechanistic Investigations of Carbamate Transformations
A deeper understanding of the reaction mechanisms governing the formation and cleavage of carbamates is crucial for optimizing their use and designing new applications. While the general reactivity of the carbamate group is understood, the subtle influences of adjacent functional groups, catalysts, and reaction conditions remain areas for active investigation. acs.org
Future mechanistic studies will likely employ a combination of experimental and computational techniques:
Role of Intermediates: The formation of carbamates can proceed through various intermediates, such as elusive carbamic acids or isocyanates. acs.orgnih.gov Detailed studies on the reaction of amines with carbon dioxide, often mediated by superbases like 1,1,3,3-tetramethylguanidine (B143053) (TMG), have shown that zwitterionic superbase-CO2 adducts may not be direct carboxylating agents. rsc.orgresearchgate.net Instead, the superbase may deprotonate the amine as it attacks a free CO2 molecule. rsc.org Applying these advanced spectroscopic and computational analyses to the specific case of this compound could reveal its precise formation pathway.
Computational Modeling: First-principles studies, including reaction potential energy surface and kinetic analysis, can elucidate factors controlling reaction selectivity. digitellinc.com Such theoretical investigations can predict transition states, activation energies, and the influence of structural modifications on reaction outcomes, guiding experimental design. researchgate.netdigitellinc.com
Kinetics and Thermodynamics: Detailed kinetic studies can quantify the rates of formation and cleavage under various conditions (e.g., pH, temperature, solvent). This data is vital for applications where the stability of the carbamate bond is critical, such as in designing protecting groups for peptide synthesis or creating prodrugs with specific release profiles. acs.org The resonance stabilization of the carbamate moiety, which is influenced by the electronic properties of its substituents, plays a key role in its stability and can be probed using both experimental and theoretical methods. acs.org
Innovative Applications in Material Science or Catalysis
While primarily known as a synthetic intermediate, the structural features of this compound and its analogues suggest potential for novel applications in material science and catalysis.
Polymer and Material Synthesis: Carbamates are the fundamental linkage in polyurethanes. nih.gov this compound could serve as a monomer or a functional building block for creating specialized polymers. Its specific substituents might impart unique properties like thermal stability, biodegradability, or responsiveness to stimuli. The ability to precisely control its cleavage could be exploited to design degradable polymers or materials for controlled release applications.
Functional Surfaces and Biomaterials: The carbamate group can participate in hydrogen bonding, offering a way to modify surfaces or create self-assembling materials. acs.org Analogues of this compound could be used to functionalize biomaterials or create biocompatible coatings. For example, it could be used as a precursor for bioceramic materials. digitellinc.com
Catalysis: The compound itself is not a catalyst, but its derivatives could act as ligands for metal catalysts. The nitrogen and oxygen atoms of the carbamate group can coordinate to metal centers, and by modifying the benzyl or methyl groups, the steric and electronic properties of the ligand could be tuned to influence the activity and selectivity of a catalytic reaction.
Integration with Machine Learning and Artificial Intelligence in Chemical Design
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research, and the design of carbamates is no exception. mdpi.comgcande.org These computational tools can accelerate the discovery and optimization of molecules like this compound and its analogues. nih.gov
Key areas for AI integration include:
De Novo Molecular Design: Generative AI models can design novel carbamate structures with desired properties. nih.govnih.gov By training on large datasets of known compounds, these models can propose new molecules predicted to have enhanced activity for a specific biological target or improved properties for a material science application. nih.gov
Reaction Optimization and Pathway Prediction: AI can predict the optimal conditions for synthesizing a target molecule, minimizing the number of experiments needed. specialchem.com Systems like RoboChem use machine learning algorithms to autonomously explore reaction space and identify the best synthetic route, catalyst, and conditions. specialchem.com This could be applied to maximize the yield and purity of this compound.
Property Prediction: ML models can predict various properties of new carbamate analogues before they are synthesized, including toxicity, biodegradability, and pharmacokinetic profiles. mdpi.com This in silico screening allows researchers to prioritize the most promising candidates for synthesis, saving time and resources. nih.govnih.gov
Table 2: Role of AI/ML in the Chemical Design Cycle for Carbamates
| Design Phase | AI/ML Contribution | Expected Outcome |
|---|---|---|
| Design | Generative models propose novel carbamate structures. nih.gov | Discovery of new molecules with enhanced properties. |
| Make | Algorithms predict optimal synthetic pathways and reaction conditions. specialchem.com | Accelerated, efficient, and greener synthesis. |
| Test | Predictive models screen virtual compounds for activity and toxicity. mdpi.com | Prioritization of high-potential candidates for physical testing. |
| Analyze | AI processes real-time data from experiments to refine models. specialchem.com | Continuous improvement of predictive accuracy and design ingenuity. |
Compound Names Mentioned
Q & A
Basic: What synthetic methodologies are employed for the preparation of Benzyl methoxy(methyl)carbamate derivatives?
Answer:
this compound derivatives are typically synthesized via nucleophilic substitution or catalytic coupling. For example, a stereoselective one-pot synthesis using palladium catalysts achieves enantioselectivity >99% ee for halogenated derivatives (yields: 79–88%) . Regioisomeric mixtures (ortho/meta/para) are resolved via column chromatography, as demonstrated in the separation of Benzyl Methoxy(tolyl)carbamate isomers (ortho yield: 33%) . Optimization includes:
- Catalyst loading (e.g., 3 mol% for tolyl derivatives) .
- Solvent selection (e.g., CDCl3 for NMR characterization) .
Basic: What analytical techniques confirm the structure and purity of these compounds?
Answer:
Critical techniques include:
- <sup>1</sup>H/<sup>13</sup>C NMR : Assigns substituent positions (e.g., δ = 2.23 ppm for methyl groups in ortho-3ba) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., MS (ESI) m/z 539.3 [M + Na]<sup>+</sup> for aminonaphthyl derivatives) .
- Chromatography : HPLC or TLC monitors reaction progress and purity .
Advanced: How do substituents influence enantioselectivity and yield in synthesis?
Answer:
Substituent electronic properties directly impact outcomes:
| Substituent Type | Example | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Electron-donating | Methyl | 77–85 | 96.2–>99 | |
| Electron-withdrawing | Nitro | 80 | >99 |
Methoxy groups enhance steric control, while nitro groups maintain high ee despite moderate yields. Halogens (e.g., Cl) improve crystallinity for easier isolation .
Advanced: What strategies resolve regioisomeric mixtures?
Answer:
- Column Chromatography : Separates ortho/meta/para isomers using silica gel and gradient elution (e.g., 2.6:1:2.2 ratio for tolyl derivatives) .
- Crystallization : Exploits solubility differences in polar/non-polar solvents .
Basic: What safety precautions are essential during handling?
Answer:
- PPE : Lab coat, gloves, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced: How do SAR studies enhance cholinesterase inhibition?
Answer:
Receptor-dependent SAR identifies critical substituent interactions:
| Compound | Substituent | IC50 (AChE) | Selectivity Index | Reference |
|---|---|---|---|---|
| 28 | 3-Chlorophenyl | Lowest | High |
Chlorine at the meta-position enhances hydrophobic binding to AChE active sites. Computational docking validates these interactions .
Advanced: How stable are benzyl carbamate protecting groups?
Answer:
Benzyl carbamates are stable under:
- Basic Conditions : Resistant to hydrolysis at pH < 10 .
- Reductive Environments : Stable to NaBH4 but cleaved by H2/Pd-C .
Basic: What workup steps follow synthesis?
Answer:
- Quenching : Neutralize excess reagents (e.g., aqueous NaHCO3).
- Extraction : Use ethyl acetate/water phases .
- Drying : Anhydrous Na2SO4 removes moisture .
Advanced: Can computational models predict bioactivity?
Answer:
Yes. Receptor-independent QSAR models correlate logP with membrane permeability, while molecular dynamics simulations predict binding poses to cholinesterase catalytic triads .
Advanced: How do derivatives achieve AChE/BChE selectivity?
Answer:
Bulky substituents (e.g., diphenoxyphosphoryl) reduce BChE affinity due to steric clashes in its larger active site. Compound 28 ’s 3-chlorophenyl group optimizes AChE binding while minimizing BChE interactions .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
